N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c23-17(22-18-21-13-5-1-2-6-15(13)27-18)14-7-8-16(26-14)28(24,25)20-11-12-4-3-9-19-10-12/h1-10,20H,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTCZEVDBMGXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the furan ring and the pyridine ring. The final step often involves the formation of the sulfamoyl linkage.
Preparation of Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Formation of Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving pyridine-3-carboxaldehyde.
Formation of Sulfamoyl Linkage: The final step involves the reaction of the intermediate with sulfamoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution can be carried out using sodium methoxide in methanol, while electrophilic substitution can be achieved using bromine in acetic acid.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole, furan, or pyridine rings.
Reduction: Reduced derivatives, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Anti-inflammatory Applications
Recent research has highlighted the potential of this compound as a selective inhibitor of cyclooxygenase-II (COX-II), which is crucial in the inflammatory process.
Case Study: COX-II Inhibition
A study demonstrated that derivatives of benzothiazole compounds exhibited significant COX-II inhibitory activity with minimal ulcerogenic effects, indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib and Celecoxib .
Table 1: COX-II Inhibitory Potency of Related Compounds
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| PYZ1 | 0.011 | High |
| PYZ4 | 7.07 | >4.24 |
| N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide | TBD | TBD |
Anticancer Activity
The compound has shown promise in cancer research, particularly against lung cancer cell lines.
Case Study: Antitumor Activity
In vitro studies have indicated that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies have suggested that modifications to the benzothiazole and pyridine moieties can enhance anticancer activity .
Table 2: Anticancer Activity Against Lung Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| PYZ20 | H460 | 0.2 | Cell cycle arrest |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Efficacy
Research has shown that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| PYZ19 | Staphylococcus aureus | TBD |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiazole ring is known to interact with DNA, while the pyridine ring can bind to protein active sites, leading to the inhibition of biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on substituents, targets, and activities:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Sulfamoyl Group Impact :
- The pyridinylmethyl sulfamoyl group in the target compound resembles sulfamoyl modifications in LMM5/LMM11, which enhance antifungal activity via thioredoxin reductase inhibition . However, replacing oxadiazole with benzothiazole may alter target specificity or bioavailability.
Furan Carboxamide Core: The furan carboxamide scaffold is shared with 5-nitro derivatives (e.g., compound 22a in ), where nitro groups confer trypanocidal activity. The absence of a nitro group in the target compound suggests divergent mechanisms.
Heterocyclic Diversity: Compared to dihydropyridine derivatives (e.g., AZ331), which feature fused thieno[2,3-b]pyridines , the benzothiazole-furan hybrid likely exhibits distinct electronic properties, impacting receptor binding or metabolic stability.
Patent Compounds: Furan carboxamides linked to quinoline-pyrimidine systems () highlight the versatility of this scaffold in targeting enzymes or signaling pathways, though specific data remain proprietary.
Research Findings and Mechanistic Insights
- Antifungal Potential: LMM5/LMM11 (1,3,4-oxadiazoles) demonstrate that sulfamoyl groups paired with heterocycles are effective against C. albicans. The target compound’s benzothiazole moiety may offer enhanced membrane penetration compared to oxadiazoles .
- Trypanocidal Activity: Nitrofuran analogs () achieve IC50 values in the micromolar range against Trypanosoma spp., but toxicity concerns limit their utility. The target compound’s lack of a nitro group may reduce off-target effects.
- Structural Stability: Benzothiazoles are known for metabolic stability due to aromatic conjugation, contrasting with dihydropyridines (), which are prone to oxidation.
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-{[(pyridin-3-yl)methyl]sulfamoyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety, a furan ring, and a pyridinyl group. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Case Study: Lung Cancer Inhibition
A study evaluated the anticancer properties of related compounds against lung cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving receptor tyrosine kinase inhibition and modulation of apoptotic pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 15 |
| Compound B | H460 (Lung) | 12 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro assays demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal species.
Antimicrobial Efficacy
In a comparative study, the compound was tested against several pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicate that the compound exhibits moderate antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. The inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, was evaluated.
Inhibition Studies
In vitro assays showed that this compound significantly inhibited DHODH with an IC50 value comparable to established inhibitors like brequinar:
| Enzyme | IC50 (µM) |
|---|---|
| DHODH | 8 |
| Brequinar | 10 |
This suggests potential applications in treating conditions where modulation of pyrimidine metabolism is beneficial .
Q & A
Basic: What synthetic routes are commonly employed for preparing benzothiazole-furan carboxamide derivatives, and how can reaction yields be optimized?
Methodological Answer:
Benzothiazole-furan carboxamides are typically synthesized via condensation reactions between substituted benzothiazole amines and activated furan carboxylic acid derivatives. For example, in analogous compounds like N-(3-benzoylphenyl)-5-(3-hydroxyphenyl)furan-2-carboxamide , methyl esters of furan carboxylates (e.g., methyl-5-(3-hydroxyphenyl)furan-2-carboxylate) are reacted with aminobenzophenones under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acid .
Optimization Strategies:
- Solvent Selection: Use high-boiling solvents (e.g., DMF) to ensure complete dissolution of reactants.
- Catalysis: Add 1–2 mol% of p-toluenesulfonic acid (p-TsOH) to accelerate amide bond formation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts. Yields ≥70% are achievable with strict stoichiometric control (1:1.05 molar ratio of amine to ester) .
Intermediate: How can NMR spectroscopy and chromatographic techniques validate the purity and structure of this compound?
Methodological Answer:
1H and 13C NMR (in DMSO-d6 or CDCl3) are critical for confirming the presence of key functional groups:
- Benzothiazole protons: Aromatic protons resonate at δ 7.5–8.5 ppm, with distinct coupling patterns for substitution (e.g., para-substituted benzothiazoles show doublets).
- Furan protons: The furan ring exhibits two doublets (δ 6.5–7.5 ppm) with J ≈ 3.5 Hz.
- Sulfamoyl group: NH protons appear as broad singlets (δ 9.5–10.5 ppm) .
Chromatography: - TLC: Use silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm).
- HPLC: C18 columns, acetonitrile/water (55:45), flow rate 1 mL/min. Purity ≥95% is required for biological assays .
Advanced: What experimental designs are recommended to resolve discrepancies in biological activity data across structural analogs?
Methodological Answer:
Contradictory activity data (e.g., varying IC50 values in enzyme inhibition assays) may arise from differences in substituent positioning or solubility. A systematic approach includes:
Structure-Activity Relationship (SAR) Studies: Synthesize analogs with incremental modifications (e.g., pyridinylmethyl vs. benzyl sulfamoyl groups) .
Solubility Profiling: Measure logP (octanol/water partition coefficient) via shake-flask method. Poor solubility (logP >3) may artificially reduce apparent activity .
Dose-Response Validation: Repeat assays with freshly prepared DMSO stocks to exclude solvent degradation artifacts. Use at least three independent replicates .
Basic: What are the key considerations for designing in vitro assays to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with structural homology to known benzothiazole targets (e.g., kinases, carbonic anhydrases).
- Assay Conditions: Use pH 7.4 buffers (PBS or HEPES) with ≤1% DMSO to maintain compound stability.
- Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and vehicle controls to normalize data .
Advanced: How can cocrystallization studies enhance understanding of this compound’s interaction with biological targets?
Methodological Answer:
Cocrystallization with target proteins (e.g., serum albumin or enzymes) reveals binding modes. For example:
- Procedure: Mix the compound (1 mM) with human serum albumin (HSA, 0.1 mM) in 20 mM Tris buffer (pH 7.4). Crystallize via vapor diffusion (reservoir: 25% PEG 3350).
- Analysis: X-ray diffraction (1.5–2.0 Å resolution) identifies hydrogen bonds between the sulfamoyl group and HSA’s subdomain IIA .
Intermediate: What strategies mitigate impurities during large-scale synthesis?
Methodological Answer:
Common impurities include unreacted benzothiazole amines or hydrolyzed furan esters. Mitigation steps:
- Recrystallization: Use ethanol/water (7:3) to remove polar byproducts.
- Activated Charcoal Treatment: Add 2% (w/w) charcoal during reflux to adsorb aromatic impurities.
- HPLC Prep Purification: For final batches, employ reverse-phase prep-HPLC (C18 column, gradient elution) .
Advanced: How can computational methods predict metabolic stability and guide structural optimization?
Methodological Answer:
- Metabolism Prediction: Use in silico tools (e.g., SwissADME) to identify labile sites (e.g., sulfamoyl hydrolysis or furan oxidation).
- Optimization: Introduce electron-withdrawing groups (e.g., fluorine) on the pyridinylmethyl moiety to block cytochrome P450-mediated metabolism .
Basic: What analytical techniques confirm the sulfamoyl group’s integrity in this compound?
Methodological Answer:
- FT-IR: The sulfonamide S=O stretch appears as two strong bands at ~1350 cm⁻¹ and ~1150 cm⁻¹.
- Elemental Analysis: Match calculated and observed %N (theoretical for C18H14N4O4S2: N 10.2%) .
Advanced: What protocols address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Stock Solution Stability: Prepare fresh DMSO stocks weekly; confirm stability via LC-MS.
- Plate Uniformity Controls: Use intra-plate triplicates and inter-plate normalization (Z’-factor ≥0.5).
- Temperature Control: Conduct assays at 25°C ±0.5°C to minimize enzyme activity variability .
Intermediate: How can SAR studies differentiate the contributions of the benzothiazole and pyridinylmethyl moieties to activity?
Methodological Answer:
- Fragment Replacement: Synthesize analogs replacing benzothiazole with thiazole or pyridine.
- Bioisosteric Substitution: Replace pyridinylmethyl with isonicotinamide to assess hydrogen-bonding effects.
- Pharmacophore Mapping: Overlay active/inactive analogs in software like Schrödinger’s Phase to identify critical pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
